1,4-Piperazinediethylamine

Description

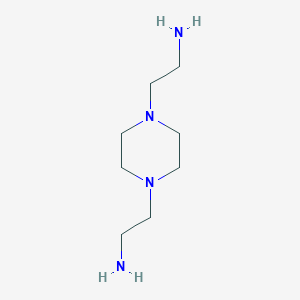

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXFRSJRCGJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064400 | |

| Record name | 1,4-Piperazinediethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-38-0 | |

| Record name | 1,4-Piperazinediethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinediethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PIPERAZINEDIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2W4524XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Piperazinediethanamine and Its Derivatives

Classical Synthetic Pathways and Reaction Conditions

Traditional methods for synthesizing 1,4-disubstituted piperazines often rely on well-established reactions such as nucleophilic substitution and reductive amination. researchgate.net These pathways are foundational in organic synthesis and have been adapted for the specific construction of the 1,4-piperazinediethanamine scaffold.

Amination Reactions in Piperazine (B1678402) Functionalization

Direct functionalization of the piperazine ring through amination reactions represents a primary strategy for synthesizing 1,4-piperazinediethanamine. This typically involves the N-alkylation of piperazine with a suitable electrophile containing an amino group or a precursor to it.

A common approach is the nucleophilic substitution reaction between piperazine and a halogenated ethane (B1197151) precursor. For example, the alkylation of piperazine with chloroethanamine derivatives can yield the desired product. The reaction conditions often require the use of a base to scavenge the acid produced and an anhydrous solvent. The nucleophilic character of the nitrogen atoms in piperazine allows them to react with electrophilic centers, leading to the formation of new carbon-nitrogen bonds. researchgate.net

However, a significant challenge in the direct alkylation of piperazine is controlling the degree of substitution. The two secondary amine groups in piperazine exhibit similar reactivity, which can lead to a mixture of mono-substituted, di-substituted, and even polymeric products. To achieve selective synthesis of the 1,4-disubstituted product, protecting group strategies are often employed. semanticscholar.org This involves protecting one nitrogen atom, performing the alkylation on the unprotected nitrogen, deprotecting, and then functionalizing the second nitrogen atom. semanticscholar.org

Another classical approach involves the reaction of piperazine with acrylonitrile (B1666552) via a Michael addition, followed by reduction of the nitrile groups to primary amines. This two-step sequence provides a reliable route to the diethanamine scaffold.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is particularly effective for synthesizing substituted amines. masterorganicchemistry.comresearchgate.net The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This method avoids the issue of over-alkylation often encountered in direct alkylation. masterorganicchemistry.com

In the context of 1,4-piperazinediethanamine synthesis, a precursor such as piperazine-1-ethanamine can be reacted with an aldehyde, like formaldehyde, followed by reduction. To achieve the 1,4-disubstituted product, piperazine itself can be reacted with two equivalents of an appropriate aldehyde and a reducing agent. A common strategy involves reacting piperazine with glyoxal (B1671930) or a protected equivalent, followed by reduction and subsequent conversion of the terminal functional groups to amines.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly popular. masterorganicchemistry.comresearchgate.net NaBH(OAc)₃ is a mild and selective reagent that can reduce imines in the presence of aldehydes. researchgate.netorganic-chemistry.org NaBH₃CN is also effective but requires careful handling due to the potential release of cyanide. masterorganicchemistry.com

A specific example involves the synthesis of a piperazine derivative where a protected piperazine-ethanamine is reacted with a ketone in the presence of NaBH(OAc)₃ as a mild reducing agent. nih.gov This highlights the iterative potential of reductive amination for constructing complex piperazine-based structures. nih.gov

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective for imines over carbonyls; often used in direct reductive amination. researchgate.netorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes; requires acidic conditions for imine formation. masterorganicchemistry.comlibretexts.org |

| Sodium Borohydride | NaBH₄ | Less selective; can reduce both imines and carbonyl compounds. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | Effective but can sometimes lead to side reactions depending on the substrate. nih.gov |

Multi-Step Synthesis from Precursors

One established industrial method, known as the Ganin method, starts from triethylenetetramine. This process involves high-temperature steps, which require specialized reactors capable of handling high pressure.

Table 2: Reaction Parameters for a Triethylenetetramine-Based Synthesis

| Step | Reactants | Catalyst/Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylenetetramine | None | 195 | 65 |

| 2 | Intermediate from Step 1 | Potassium carbonate | 132 | 61 |

| 3 | Intermediate from Step 2 | NaOH, KOH | 300–330 | 75 |

Data sourced from a representative industrial synthesis.

Another versatile multi-step strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org In this method, DABCO is activated by reacting with an electrophile to form a bicyclic quaternary ammonium (B1175870) salt. This reactive intermediate can then be intercepted by a variety of nucleophiles, leading to cleavage of a C-N bond and the formation of a N-ethyl piperazine derivative. researchgate.net This approach allows for the modular synthesis of diverse 1,4-disubstituted piperazines. researchgate.netresearchgate.net

Protecting group chemistry is also a cornerstone of multi-step syntheses. semanticscholar.org A common sequence involves:

Protection: Mono-protection of piperazine, often with a tert-butyloxycarbonyl (Boc) group.

Functionalization: Alkylation of the free secondary amine.

Deprotection: Removal of the protecting group.

Second Functionalization: Alkylation of the newly freed amine.

This stepwise approach, while longer, ensures the selective formation of unsymmetrically or symmetrically substituted 1,4-piperazine derivatives. semanticscholar.org

Catalytic Approaches in 1,4-Piperazinediethanamine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of piperazine derivatives has benefited significantly from the development of both transition metal-catalyzed and organocatalytic reactions. researchgate.netmdpi.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of C-N bonds, providing powerful tools for constructing heterocyclic compounds like piperazines. researchgate.netmdpi.com These methods often proceed under milder conditions and with higher functional group tolerance than classical approaches.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used to form aryl- and heteroaryl-piperazines, though adaptations for alkyl groups exist. These reactions involve the coupling of an amine with an organic halide or triflate. While classic strategies often rely on pre-existing piperazine rings, transition metal catalysis can also be used in cyclization reactions to form the piperazine core itself. researchgate.net

More recently, photoredox catalysis has emerged as a mild and powerful technique for C-H functionalization. mdpi.com Using iridium (Ir) or copper (Cu) photocatalysts, it is possible to directly functionalize the C-H bonds adjacent to the nitrogen atoms in a piperazine ring. mdpi.comnsf.gov For instance, an iridium-based photocatalyst can be used to generate an α-amino radical from an N-Boc protected piperazine, which can then couple with various partners like aryl or vinyl groups. mdpi.com

Key Features of Transition Metal-Catalyzed Methods:

High Selectivity: Catalysts can be designed to control regio- and stereoselectivity.

Mild Conditions: Many reactions proceed at or near room temperature. mdpi.com

Functional Group Tolerance: A wide range of functional groups are compatible, reducing the need for protecting groups. mdpi.com

Organocatalytic Methods

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers a sustainable and often complementary alternative to metal catalysis. acs.org

In the realm of piperazine synthesis, organocatalysts have been successfully applied to reductive amination reactions. For example, thiourea (B124793) derivatives have been shown to catalyze the transfer hydrogenation of imines formed from aldehydes and amines, using Hantzsch esters as the hydrogen source. organic-chemistry.org This metal-free approach provides an efficient route to substituted amines. organic-chemistry.org

Another strategy involves the use of Brønsted or Lewis acids to activate substrates. For instance, the intramolecular aza-Michael reaction to form substituted piperidines can be catalyzed by chiral quinoline-based organocatalysts in the presence of an acid co-catalyst, suggesting potential applicability for piperazine ring formation. mdpi.com

Recently, organic photoredox catalysis has gained traction as a green alternative. mdpi.comnsf.gov Organic dyes can be used to promote radical generation under visible light, enabling C-H functionalization reactions on piperazine scaffolds without the need for transition metals. mdpi.com This approach avoids the use of potentially toxic and expensive metal reagents. nsf.gov

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of 1,4-piperazinediethanamine and its derivatives is crucial for developing environmentally benign and economically viable processes. paperpublications.orgwjpmr.com This involves a shift from traditional methods towards innovative approaches that minimize waste, reduce energy consumption, and utilize safer materials. paperpublications.orgresearchgate.net The core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents and auxiliaries, energy efficiency, and catalysis, provide a framework for redesigning synthetic pathways. researchgate.net

Industrial production challenges often involve balancing yield, safety, and cost, particularly with methods requiring high temperatures and pressures, which necessitate expensive specialized reactors. Green chemistry offers potential solutions by exploring solvent-free systems to simplify purification and lower energy costs, and by developing continuous flow reactors to improve scalability and heat transfer.

Key areas for applying green chemistry to the synthesis of piperazine derivatives include:

Catalyst Optimization : There is a significant research gap in developing non-precious metal catalysts to replace more expensive or toxic options, thereby reducing costs and environmental impact. For instance, drawing parallels from the synthesis of other piperazine derivatives, rare earth-modified copper catalysts have shown promise in enhancing C-N bond formation, suggesting a potential avenue for greener catalytic amination routes.

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted reactions represent energy-efficient alternatives to conventional heating. paperpublications.orgmdpi.com Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and increase product yields. paperpublications.orgmdpi.com Similarly, sonochemistry can enhance reaction rates and yields, sometimes enabling the use of aqueous media and reducing the need for organic solvents. mdpi.com

Safer Solvents and Reaction Media : Traditional syntheses of piperazine derivatives often employ anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A key green objective is to replace these with safer alternatives such as water, ethanol, or to eliminate solvents altogether (solvent-free conditions). wjpmr.comdbu.de Deep eutectic solvents (DES), which are low-cost, biodegradable, and can act as both the solvent and catalyst, offer a promising medium for synthesizing various organic derivatives. rsc.org

Waste Mitigation : A significant challenge is the management of waste streams, such as the alkaline waste from hydrolysis steps in some synthetic routes. Designing synthetic pathways with higher atom economy—maximizing the incorporation of reactant atoms into the final product—is a fundamental principle to prevent waste generation. paperpublications.org The development of biocatalytic and enzymatic routes, although not yet specifically targeting 1,4-piperazinediethanamine, holds considerable promise for highly selective and waste-reducing syntheses.

The table below outlines how green chemistry principles can be applied to modernize the synthesis of 1,4-piperazinediethanamine derivatives.

| Green Chemistry Principle | Traditional Approach | Green Alternative | Potential Benefit |

| Energy Efficiency | Refluxing for extended periods (e.g., hours at 60-80°C). | Microwave-assisted or ultrasound-assisted synthesis. paperpublications.orgmdpi.com | Drastically reduced reaction times and lower energy consumption. paperpublications.org |

| Safer Solvents | Use of anhydrous solvents like THF and DCM. | Reactions in water, ethanol, or deep eutectic solvents (DES); solvent-free conditions. wjpmr.comrsc.orgscirp.org | Reduced toxicity, improved worker safety, and easier purification. dbu.de |

| Catalysis | Use of stoichiometric bases (e.g., triethylamine). | Development of recyclable, non-precious metal catalysts or biocatalysts (enzymes). dbu.de | Increased efficiency, reduced catalyst cost, and minimized waste. |

| Waste Prevention | Multi-step reactions with by-product formation and alkaline waste streams. | Designing high atom economy reactions; using continuous flow reactors for better control and yield. paperpublications.org | Minimized waste, simplified purification, and improved process intensification. |

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is an indispensable tool that introduces isotopes into molecules to trace their fate in biological systems, elucidate reaction mechanisms, or for use in medical imaging. chemrxiv.org For 1,4-piperazinediethanamine and its derivatives, various labeling strategies using stable or radioactive isotopes can be employed depending on the research application.

Deuterium (B1214612) (²H) Labeling: A primary application for deuterated compounds is in metabolic studies. The replacement of hydrogen with deuterium creates an isotopically labeled molecule that can be distinguished in mass spectrometry. N-Boc-piperazine-d8, in which the eight hydrogen atoms on the piperazine ring are replaced with deuterium, serves as a versatile synthetic intermediate. This building block allows for the creation of various deuterated piperazine derivatives. These labeled compounds are crucial for accurately tracing and quantifying metabolites in pharmacological research, such as studies on how piperazine derivatives influence neurotransmitter systems.

Carbon (¹¹C, ¹³C, ¹⁴C) Labeling: Carbon isotopes are widely used for both imaging and mechanistic studies. chemrxiv.org

Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for non-invasive Positron Emission Tomography (PET) imaging. chemrxiv.orgresearchgate.net Piperazine derivatives can be labeled with ¹¹C for use as PET radiotracers to visualize and study targets like sigma-2 receptors in the body. researchgate.net A common method for this is radiomethylation using reagents like [¹¹C]methyl triflate, which can rapidly introduce the ¹¹C isotope. researchgate.net

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) are used for tracking molecules and elucidating reaction pathways. Carbon-14 is a long-lived beta emitter used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies. chemrxiv.org A general procedure for labeling urea (B33335) derivatives involves a Staudinger aza-Wittig (SAW) reaction with isotopically labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂). chemrxiv.orgresearchgate.net This method has been successfully applied to piperazine, which undergoes a double SAW reaction to form a bis-urea derivative, demonstrating a pathway for incorporating carbon isotopes into piperazine-based structures. chemrxiv.orgresearchgate.net

Isobaric Labeling for Proteomics: In the field of quantitative proteomics, piperazine moieties are incorporated into isobaric tags. For instance, the isobaric tag for absolute and relative quantification (iTRAQ) system uses an N-methyl piperazine reporter group. acs.org These tags are attached to peptides, and upon fragmentation in a mass spectrometer, the piperazine-based reporter ions provide quantitative information about protein abundance, allowing for the simultaneous comparison of protein levels across multiple samples. acs.org

The following table summarizes the isotopic labeling strategies applicable to piperazine derivatives.

| Isotope | Labeling Reagent/Precursor | Application | Research Area |

| Deuterium (²H) | N-Boc-piperazine-d8 | Isotopic tracing in metabolic studies. | Pharmacology, Drug Metabolism |

| Carbon-11 (¹¹C) | [¹¹C]Methyl triflate | PET imaging radiotracer. researchgate.net | Medical Imaging, Oncology, Neurology |

| Carbon-13 (¹³C) | [¹³C]Carbon dioxide | Mechanistic studies, metabolic tracing. chemrxiv.org | Medicinal Chemistry, Biochemistry |

| Carbon-14 (¹⁴C) | [¹⁴C]Carbon dioxide | ADMET studies. chemrxiv.org | Drug Development, Toxicology |

| Nitrogen/Carbon Isotopes | N-methyl piperazine (in iTRAQ tags) | Isobaric tagging for protein quantification. acs.org | Quantitative Proteomics |

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of 1,4 Piperazinediethanamine

Nucleophilic Reactivity and Substitution Reactions

1,4-Piperazinediethanamine possesses multiple nucleophilic centers, primarily the primary amino groups at the ends of the ethanamine side chains and, to a lesser extent, the tertiary amino groups within the piperazine (B1678402) ring. The presence of lone pair electrons on the nitrogen atoms makes the molecule reactive towards electrophiles. savemyexams.com Nucleophilic substitution reactions are fundamental to its chemistry, involving the attack of the electron-rich amine on an electron-deficient atom, leading to the displacement of a leaving group. chemistrytalk.orgliberty.edu

The reactivity in nucleophilic substitution can be influenced by several factors, including the solvent and the nature of the electrophile. liberty.edu For instance, in reactions with alkyl halides, the primary amino groups of 1,4-piperazinediethanamine can act as nucleophiles to form new carbon-nitrogen bonds, a process central to the synthesis of more complex derivatives. The general mechanism for such reactions can be classified as either SN1 or SN2. usask.ca In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org In an SN1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. usask.ca

Research into related piperazine compounds shows that thermal degradation can proceed through SN2 substitution reactions. utexas.edu For example, in studies of aqueous piperazine (PZ) for CO2 capture, it is proposed that PZ can act as a nucleophile, attacking a protonated PZ species in a ring-opening SN2 reaction. utexas.eduresearchgate.net This highlights the nucleophilic character of the piperazine core itself, which would also be a feature of 1,4-Piperazinediethanamine.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| 1,4-Piperazinediethanamine | Alkyl Halide | SN2 | N-alkylated derivative |

| 1,4-Piperazinediethanamine | Acyl Chloride | Nucleophilic Acyl Substitution | Amide derivative |

Condensation Reactions and Amide Formation

The primary amino groups of 1,4-Piperazinediethanamine readily participate in condensation reactions with carboxylic acids or their derivatives to form amides. savemyexams.com This reaction is a cornerstone of its use in polymer and synthetic chemistry. The process typically involves the nucleophilic attack of the amine on the carbonyl carbon of a carboxylic acid, acyl chloride, or ester, leading to the formation of an amide bond and the elimination of a small molecule like water or HCl. savemyexams.comacsgcipr.org

The direct condensation of a carboxylic acid and an amine often requires heat to drive off the water byproduct and shift the equilibrium towards the amide product. acsgcipr.org To circumvent these harsh conditions, activating agents can be used to convert the carboxylic acid into a more reactive intermediate in situ. ucl.ac.uk A common laboratory and industrial method involves the reaction of an amine with an acyl chloride, which is highly reactive due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic. savemyexams.com Reagents like titanium tetrachloride (TiCl4) have also been shown to mediate the direct condensation of carboxylic acids and amines, providing good yields. nih.gov

This reactivity is fundamental to the formation of polyamides, where a diamine like 1,4-Piperazinediethanamine reacts with a dicarboxylic acid or its derivative. savemyexams.com

Table 2: Conditions for Amide Formation

| Reactants | Conditions/Reagents | Product |

| Carboxylic Acid + Amine | Thermal (high temp.), removal of H₂O | Amide |

| Carboxylic Acid + Amine | Coupling agents (e.g., DCC, HATU) | Amide |

| Acyl Chloride + Amine | Base (e.g., pyridine, triethylamine) | Amide + HCl |

| Carboxylic Acid + Amine | TiCl₄, Pyridine, 85 °C | Amide |

Cyclization Mechanisms Involving the Piperazine Core

The structure of 1,4-Piperazinediethanamine, with its piperazine ring and flexible side chains, makes it a candidate for participating in or forming various cyclic structures. Cyclization reactions can be intramolecular, occurring within a single molecule, or intermolecular, between two or more molecules. Intramolecular reactions are often favored due to lower entropic cost. libretexts.org

The piperazine ring itself is a stable six-membered heterocycle. However, the aminoethyl side chains can be involved in cyclization reactions. For example, under specific conditions, these side chains could react with suitable reagents to form larger macrocyclic structures. The synthesis of piperazines themselves can be achieved through various cyclization strategies, such as the palladium-catalyzed cyclization of a propargyl unit with a diamine component. organic-chemistry.org Enamides, which are N-acyl enamines, are also valuable synthons in cyclization reactions to form N-heterocycles, proceeding through iminium ion intermediates. beilstein-journals.org

In the context of degradation, cyclization can also be a pathway. For instance, in related amine systems used for CO2 capture, intramolecular substitution can lead to the formation of cyclic degradation products like piperazinones.

Polymerization Mechanisms and Oligomerization Studies

The bifunctional nature of 1,4-Piperazinediethanamine, with two primary amine groups, makes it an ideal monomer for step-growth polymerization. scribd.com This type of polymerization involves the reaction between functional groups of monomers. chandra-asri.com When reacted with a complementary bifunctional monomer, such as a dicarboxylic acid or diacyl chloride, 1,4-Piperazinediethanamine can form polyamides. savemyexams.com

The mechanism is a series of condensation reactions, as described in section 3.3, where amide linkages are formed repeatedly to build a long polymer chain. chandra-asri.com Another example of step-growth polymerization is the formation of polyurea, which results from the reaction of a diamine with a diisocyanate. uomustansiriyah.edu.iq

Oligomers, which are polymers with a low degree of polymerization, can also be formed. scribd.com In some contexts, such as during thermal degradation studies of related amines, oligomerization and polymerization are considered side reactions or degradation pathways. For instance, the degradation of monoethanolamine (MEA) can involve intermediates that polymerize into larger degradation products. utexas.edu Similarly, under certain conditions, 1,4-Piperazinediethanamine could self-react or react with degradation products to form oligomers.

Table 3: Polymerization Involving Diamines

| Polymer Type | Monomer 1 | Monomer 2 | Linkage Formed |

| Polyamide | Diamine (e.g., 1,4-Piperazinediethanamine) | Dicarboxylic Acid/Diacyl Chloride | Amide (-CO-NH-) |

| Polyurea | Diamine (e.g., 1,4-Piperazinediethanamine) | Diisocyanate | Urea (B33335) (-NH-CO-NH-) |

Thermal and Oxidative Degradation Mechanisms

Amines like 1,4-Piperazinediethanamine are susceptible to both thermal and oxidative degradation, particularly at elevated temperatures and in the presence of oxygen or other oxidizing agents. This is a significant area of study, especially for amines used in industrial processes like CO₂ capture. researchgate.nethw.ac.uk

Thermal degradation of piperazine and its derivatives often proceeds through substitution reactions. utexas.edu The rate of degradation is influenced by temperature, amine concentration, and the presence of CO₂. utexas.edu For aqueous piperazine, degradation is first-order with a high activation energy. utexas.edu Studies on piperazine analogs have shown that ring size and substitutions significantly affect thermal stability; for example, homopiperazine (B121016) (a seven-membered ring) degrades much faster than piperazine. researchgate.net

Oxidative degradation is often the more significant pathway for amine loss in industrial applications. researchgate.net It can be initiated by dissolved oxygen and is often catalyzed by metal ions like Fe²⁺ and particularly Cu²⁺. utexas.eduosti.gov The mechanisms can be complex, involving radical intermediates. researchgate.net

In aqueous systems, particularly those used for CO₂ capture, the degradation of piperazine-based amines is well-studied. Thermal degradation in the presence of CO₂ is thought to be initiated by the nucleophilic attack of a neutral amine on a protonated amine (carbamate), leading to ring-opening and subsequent reactions. researchgate.net Major thermal degradation products for aqueous piperazine include N-formylpiperazine and N-(2-aminoethyl) piperazine. utexas.eduresearchgate.net

Oxidative degradation in aqueous solutions is driven by the concentration of dissolved oxygen and catalyzed by metal ions. researchgate.netosti.gov Stripping dissolved oxygen from the solvent can significantly reduce high-temperature oxidation rates. utexas.edu The degradation products can include various acids, aldehydes, and smaller amines. osti.gov The presence of CO₂ can accelerate the degradation of some amines in aqueous blends. researchgate.net

Table 4: Factors Influencing Degradation of Piperazine-based Amines

| Factor | Effect on Degradation | Reference |

| Temperature | Increases rate of thermal degradation | utexas.edu |

| CO₂ Loading | Can accelerate thermal degradation | researchgate.net |

| Dissolved O₂ | Primary driver for oxidative degradation | researchgate.netutexas.edu |

| Metal Ions (e.g., Cu²⁺, Fe²⁺) | Catalyze oxidative degradation | utexas.edu |

Degradation Products Identification and Pathways

The stability of 1,4-Piperazinediethanamine is a critical factor in its application and storage, with its degradation primarily occurring through thermal and oxidative pathways. The identification of its degradation products and the elucidation of the corresponding reaction pathways are essential for understanding its chemical behavior under various conditions.

Thermal Degradation:

At elevated temperatures, particularly in the range of 135 to 175 °C, amines such as piperazine and its derivatives undergo thermal degradation. utexas.edu Studies on piperazine (PZ), the core structural component of 1,4-Piperazinediethanamine, indicate that thermal degradation likely proceeds through SN2 substitution reactions. utexas.edu One proposed initial step involves a ring-opening SN2 reaction of piperazine with protonated piperazine. utexas.edu

Interestingly, 1,4-Piperazinediethanamine, also referred to as DAEP in some literature, has been identified as a thermal degradation product itself in certain amine blends used for CO2 capture. google.com For instance, it can be formed from the reaction of aminoethylpiperazine (AEP) with an oxazolidinone at high temperatures. google.comgoogle.com Another pathway for its formation is an "arm switching" mechanism, which is common for tertiary amines at elevated temperatures. google.comgoogle.com These findings suggest that the bonds within the ethanamine side chains and the piperazine ring are susceptible to cleavage and rearrangement under thermal stress. Thermal decomposition can lead to the release of various gases and vapors. thermofisher.com

Oxidative Degradation:

1,4-Piperazinediethanamine is susceptible to oxidative degradation, a process that can be significantly accelerated by the presence of metal ions. Research on the parent compound, piperazine, has shown that iron (Fe2+) acts as a weak catalyst for oxidation, while copper (Cu2+) is a potent catalyst. utexas.edu The primary oxidative degradation pathway for amines often involves the formation of corresponding N-oxides.

For piperazine-based compounds, identified oxidative degradation products include ethylenediamine, carboxylate ions like formate, and various amides. utexas.edu It is plausible that 1,4-Piperazinediethanamine follows similar oxidative pathways, leading to the formation of N-oxides at the nitrogen atoms of the piperazine ring or the primary amino groups, as well as cleavage products resulting from the breakdown of the ethylamine (B1201723) side chains. Forced degradation studies involving exposure to heat, light, and varying pH are used to simulate storage conditions and identify potential degradation products. Analytical techniques such as stability-indicating HPLC-DAD and LC-MS/MS are crucial for resolving and identifying these degradation products, including low-abundance impurities like N-oxides or hydrolyzed byproducts.

The table below summarizes potential degradation products and the conditions under which they may form, based on studies of 1,4-Piperazinediethanamine and related piperazine compounds.

Table 1: Potential Degradation Products of 1,4-Piperazinediethanamine and Related Compounds

| Degradation Pathway | Condition | Potential Products | Notes |

|---|---|---|---|

| Oxidative Degradation | Presence of O₂, catalyzed by metal ions (e.g., Cu²⁺) | N-Oxides | Formation at the nitrogen atoms of the piperazine ring or primary amino groups. |

| Formate, Amides, Ethylenediamine | Identified as oxidation products in studies of the parent compound, piperazine. utexas.edu | ||

| Thermal Degradation | High Temperatures (e.g., 150-175°C) | Ammonia (B1221849), various amine fragments | General decomposition products from high thermal stress. thermofisher.com |

| 1-[2-[(2-aminoethyl) amino]ethyl] PZ | Formed from piperazine via SN2 reactions; similar pathways may exist for derivatives. utexas.edu |

| Hydrolysis | Presence of moisture | Hydrolyzed byproducts | The compound is noted to be moisture-sensitive. |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Structurally Modified 1,4-Piperazinediethanamine Derivatives

The synthesis of derivatives from the 1,4-piperazinediethanamine scaffold is a key strategy for developing new chemical entities with specific biological targets. The versatility of the amine groups allows for a wide range of chemical transformations.

N-alkylation and N-acylation of the terminal amino groups of 1,4-piperazinediethanamine are fundamental strategies for creating diverse libraries of compounds. These reactions modify the basicity, lipophilicity, and hydrogen-bonding capacity of the parent molecule.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atoms. Common methods include reductive amination and nucleophilic substitution. mdpi.com Reductive amination, for instance, can be performed with various aldehydes and ketones to yield secondary or tertiary amines. nih.gov Another prevalent method is the direct alkylation using alkyl halides, a technique used in the synthesis of numerous piperazine-containing therapeutic agents. mdpi.com For example, the reaction of a piperazine (B1678402) derivative with 1-bromo-4-chlorobutane (B103958) has been used to produce intermediates for antipsychotic drugs. mdpi.com A general approach for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group to yield the desired product. researchgate.net

N-Acylation: This involves the reaction of the amine groups with acylating agents like acyl chlorides or anhydrides. This transformation converts the basic amine into a neutral amide, which can significantly alter the molecule's interaction with biological targets. nih.gov N-acylation is a straightforward and efficient method for creating derivatives with varied substituents. rsc.org For example, reacting piperazine with different benzoyl chlorides can yield both mono- and di-acylated products, allowing for a systematic study of how these modifications affect conformational behavior. nih.gov These acylation reactions are often quantitative and can be performed under mild, solvent-free conditions at room temperature. researchgate.net

Table 1: N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Substituted Piperazine | Forms secondary or tertiary amines; versatile for introducing various groups. nih.gov |

| Nucleophilic Substitution | Alkyl Halides (e.g., R-Br, R-Cl) | N-Alkyl Piperazine | Common industrial method; can lead to by-products if not controlled. mdpi.com |

| Acylation | Acyl Chlorides, Anhydrides | N-Acyl Piperazine | Converts basic amine to neutral amide; alters hydrogen bonding and polarity. nih.gov |

| Transamidation | Acetamide, Iodine catalyst | N-Acetylpiperazine intermediate | A step in a multi-step synthesis for N-alkylpiperazines. researchgate.net |

1,4-Piperazinediethanamine serves as a flexible linker in the synthesis of symmetrical dimeric molecules. Its two primary amine functionalities are ideal for reacting with two equivalents of another molecule to form larger, often symmetrical, structures. This approach has been notably successful in the creation of bis-thiazolone and bisnaphthalimide derivatives.

Bis-Thiazolone Derivatives: 1,4-Piperazinediethanamine is employed as a key reagent in the synthesis of bis-thiazolone derivatives. cymitquimica.compharmaffiliates.comcymitquimica.com These compounds have been investigated as micromolar inhibitors of CDC25 phosphatases, a family of enzymes that play a crucial role in cell cycle regulation and are considered targets for anticancer agents. cymitquimica.compharmaffiliates.comcookechem.com The piperazinediethanamine linker connects two thiazolone moieties, allowing them to potentially interact with two sites on the target enzyme or to orient the pharmacophores in a specific spatial arrangement.

Bisnaphthalimide Derivatives: Similarly, the compound is used to synthesize novel bisnaphthalimides. cymitquimica.compharmaffiliates.comchemicalbook.com These derivatives feature the 1,4-piperazinediethanamine core linking two naphthalimide units. Bisnaphthalimides are recognized as a class of DNA intercalators and have been studied as new inhibitors of DNA topoisomerase II, another important target in cancer therapy. cymitquimica.comcookechem.comchemicalbook.com The nature of the linker can influence the DNA binding affinity and the biological activity of the resulting molecule.

Table 2: Derivatives Synthesized from 1,4-Piperazinediethanamine

| Derivative Class | Synthetic Application | Investigated Biological Target |

|---|---|---|

| Bis-Thiazolones | Used as a reagent/linker in the synthesis. cymitquimica.compharmaffiliates.com | CDC25 Phosphatase Inhibitors. cymitquimica.compharmaffiliates.comcookechem.com |

| Bisnaphthalimides | Used as a reagent/linker in the synthesis. cymitquimica.comchemicalbook.com | DNA Topoisomerase II Inhibitors. cymitquimica.comcookechem.comchemicalbook.com |

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into more complex molecular designs to impart favorable properties. nih.govontosight.ai The 1,4-piperazinediethanamine unit can be similarly integrated as a building block into larger and more intricate molecular architectures.

Examples of such integrations for the broader piperazine class include:

Purine-Linked Derivatives: A series of novel purine-linked piperazine derivatives were synthesized to identify new inhibitors of Mycobacterium tuberculosis. nih.govbohrium.com In these structures, the piperazine acts as a linker between a purine (B94841) core and other variable substituents, demonstrating its utility in creating molecules designed to disrupt specific biological pathways like peptidoglycan biosynthesis. nih.govbohrium.com

Ferrostatin-1 Analogs: In the quest for new ferroptosis inhibitors, novel derivatives based on a 1,4-diformyl-piperazine scaffold linked to a ferrostatin-1 (Fer-1) core have been designed and synthesized. nih.gov This work highlights the role of the piperazine moiety in improving properties like plasma stability and solubility. nih.gov

Supramolecular Complexes: Piperazine derivatives, such as 1,4-bis(2-hydroxyethyl)piperazine, have been used to create complex coordination compounds and supramolecular systems, including molecular receptors and metal-organic frameworks. researchgate.net This demonstrates the potential for 1,4-piperazinediethanamine to be used in materials science and the development of novel host-guest systems. researchgate.net

Computational Approaches to SAR Prediction

Computational chemistry plays a vital role in understanding the structure-activity relationships of piperazine derivatives, guiding the design of more potent and selective compounds. These methods allow for the prediction of binding affinities and the rationalization of experimental results at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For piperazine derivatives, docking studies have been used to model interactions with targets like the MurB enzyme in Mycobacterium tuberculosis and sigma receptors. nih.govnih.gov These studies help to elucidate how different substituents on the piperazine ring interact with specific amino acid residues in the binding pocket, providing a basis for designing improved inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A group-based QSAR (GQSAR) model was developed for piperidine-derived compounds to identify novel inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net Similar approaches can be applied to libraries of 1,4-piperazinediethanamine derivatives to predict the activity of new, unsynthesized compounds and to prioritize synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method has been used to analyze the stability of the binding poses of piperidine (B6355638) derivatives in the sigma-1 receptor, revealing the crucial amino acid interactions that stabilize the complex. nih.gov

Table 3: Computational Methods in Piperazine Derivative SAR Studies

| Computational Method | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of ligands to a target protein. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationalizes ligand binding. nih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new analogs. | Guides the design of new compounds with potentially enhanced activity. researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time. | Assesses the stability of binding poses and flexibility of the complex. nih.gov |

Design and Synthesis of Advanced Piperazine Analogs

The design of advanced piperazine analogs focuses on optimizing a lead compound's activity, selectivity, and pharmacokinetic properties. This involves iterative cycles of design, synthesis, and biological evaluation.

The synthesis of advanced analogs often requires multi-step procedures. For example, the creation of purine-linked piperazine derivatives involved a six-step synthesis that included bromination, alkyne addition, benzylation, and various coupling reactions. bohrium.com Similarly, the development of bridged piperidine and piperazine isosteres has been pursued to create novel structures with constrained conformations, which can lead to improved receptor affinity and selectivity. researchgate.net

Strategies for creating advanced analogs include:

Scaffold Hopping: Replacing a core part of a known active molecule with a piperazine ring to improve properties. For example, a tetrahydroisoquinoline ring was found to be a suitable replacement for a benzimidazole (B57391) core in a known CXCR4 antagonist, leading to a new series of potent compounds. nih.gov

Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site. nih.gov

Rearrangement Reactions: Employing various rearrangement reactions such as the Dizacope, Ugi-Smiles, or Curtius reactions can lead to novel and complex piperazine analogs that are not accessible through traditional synthetic routes. researchgate.net

These advanced synthetic and design strategies continue to expand the chemical space around the piperazine scaffold, leading to the discovery of novel compounds with significant therapeutic potential.

Coordination Chemistry of 1,4 Piperazinediethanamine

Ligand Binding Modes and Chelation Characteristics

1,4-Piperazinediethanamine typically acts as a tetradentate N4 donor ligand, coordinating to a metal center through the two nitrogen atoms of the piperazine (B1678402) ring and the two terminal primary amine nitrogens. The flexibility of the ethylamine (B1201723) arms allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

The piperazine ring itself can exist in either a chair or a boat conformation. In the free ligand, the chair conformation is thermodynamically more stable. However, upon coordination to a metal ion, the piperazine ring can be constrained to adopt the higher-energy boat conformation to facilitate the chelation of all four nitrogen atoms to a single metal center. This conformational change is a key characteristic of its coordination chemistry. nih.gov

The chelation of 1,4-piperazinediethanamine to a metal ion results in the formation of three chelate rings: one six-membered ring involving the two piperazine nitrogens and two five-membered rings involving one piperazine nitrogen and one terminal amine nitrogen each. This multidentate chelation imparts significant thermodynamic stability to the resulting metal complexes.

Beyond its role as a simple tetradentate ligand for mononuclear complexes, 1,4-piperazinediethanamine can also act as a bridging ligand to form binuclear or polynuclear complexes. biointerfaceresearch.com In this mode, the piperazine ring can bridge two metal centers, with each metal being further coordinated by one of the ethylamine arms and other ligands. The conformation of the piperazine ring (chair or boat) plays a crucial role in determining the structure and properties of these polynuclear species.

Synthesis and Characterization of Metal-1,4-Piperazinediethanamine Complexes

The synthesis of metal complexes with 1,4-piperazinediethanamine is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. The resulting complexes can be isolated as crystalline solids and characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

A number of transition metal complexes of 1,4-piperazinediethanamine have been synthesized and studied. These complexes often exhibit interesting magnetic and electronic properties arising from the d-orbitals of the metal ion.

Copper(II) Complexes: Copper(II) forms a variety of complexes with 1,4-piperazinediethanamine, often with distorted coordination geometries due to the Jahn-Teller effect. The ligand can enforce a square planar or distorted square pyramidal geometry around the Cu(II) center. Spectroscopic studies, including UV-Vis and EPR, are instrumental in elucidating the coordination environment of the copper ion.

Nickel(II) Complexes: Nickel(II) complexes with 1,4-piperazinediethanamine can be either diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral), depending on the coordination environment. The ligand field strength of the four nitrogen donors typically favors the formation of square planar, low-spin Ni(II) complexes. Magnetic susceptibility measurements are crucial for determining the spin state and, consequently, the geometry of these complexes. nih.gov

Zinc(II) Complexes: As a d10 ion, Zinc(II) does not exhibit ligand field stabilization effects, and its coordination geometry is primarily determined by steric and electronic factors. With 1,4-piperazinediethanamine, Zn(II) can form complexes with tetrahedral or octahedral geometries. X-ray crystallography has been used to determine the solid-state structure of a macrocyclic Zn(II) complex derived from 1,4-bis(2-aminoethyl)piperazine, revealing a hexacoordinate metal center. nih.gov

Table 1: Selected Transition Metal Complexes of 1,4-Piperazinediethanamine Derivatives and their Characterization Data

| Complex Formula | Metal Ion | Coordination Geometry | Spectroscopic Data (λmax, nm) | Reference |

|---|---|---|---|---|

| [Cu(L¹)(H₂O)₂]²⁺ (macrocycle) | Cu(II) | Not specified | Not specified | nih.gov |

| [Ni(L¹)]²⁺ (macrocycle) | Ni(II) | Not specified | Not specified | nih.gov |

| [Zn(L¹)(H₂O)]²⁺ (macrocycle) | Zn(II) | Hexacoordinate | Not specified | nih.gov |

| [Co(L²)(H₂O)₂] | Co(II) | Not specified | 209, 257 | tandfonline.com |

| [Cu₂(L³)(CH₃CN)Cl₂(H₂O)₅] | Cu(II) | Not specified | Not specified | tandfonline.com |

| [Zn₂(L³)(CH₃CN)₂Cl₂(H₂O)₄] | Zn(II) | Not specified | 211, 257 | tandfonline.com |

Note: L¹, L², and L³ represent macrocyclic or modified derivatives of 1,4-Piperazinediethanamine.

Main Group Metal Interactions

The coordination chemistry of 1,4-piperazinediethanamine with main group metals is less explored compared to transition metals. However, the strong donor capacity of the amine groups suggests that it can form stable complexes with various main group metal ions. These complexes are typically colorless and diamagnetic. Structural studies of cadmium(II) complexes with the related ligand 1,4-bis(3-aminopropyl)piperazine show the formation of both dinuclear and polymeric structures, highlighting the versatile coordination behavior of such ligands with main group metals. iucr.org Further research is needed to fully characterize the interactions of 1,4-piperazinediethanamine with a broader range of main group elements.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and bonding in coordination compounds of 1,4-piperazinediethanamine are influenced by the nature of the metal ion and the coordination geometry. For transition metal complexes, the interaction between the metal d-orbitals and the nitrogen donor orbitals of the ligand leads to the formation of molecular orbitals that determine the electronic and magnetic properties of the complex.

UV-Visible spectroscopy is a key technique for probing the electronic transitions in these complexes. The spectra typically show intense charge-transfer bands in the UV region and weaker d-d transition bands in the visible region for transition metal complexes. tandfonline.com The positions and intensities of these bands provide valuable information about the coordination geometry and the nature of the metal-ligand bonding.

Computational methods, such as Density Functional Theory (DFT), have been employed to study the electronic structure of related piperazine-based metal complexes. tandfonline.com These theoretical calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic properties of the complexes.

Applications of Coordination Complexes in Catalysis and Materials Science

The coordination complexes of 1,4-piperazinediethanamine and its derivatives are being explored for a variety of applications in catalysis and materials science.

In the field of catalysis , metal complexes of piperazine-based ligands have shown promise in various organic transformations. While specific catalytic applications for simple 1,4-piperazinediethanamine complexes are not extensively documented, related Schiff base complexes have been investigated for their catalytic activity. tandfonline.com The ability of the metal center to adopt different coordination numbers and oxidation states, facilitated by the flexible ligand, is a key feature for potential catalytic applications.

In materials science , 1,4-piperazinediethanamine and its derivatives are attractive building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) . mdpi.com The ability of the ligand to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional networks. These materials can exhibit interesting properties such as porosity, which is relevant for gas storage and separation applications. The functional amine groups on the ligand can also be utilized for post-synthetic modification of MOFs to introduce specific functionalities. sysrevpharm.org

Catalytic Applications of 1,4 Piperazinediethanamine and Its Derivatives

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen significant advancements with the incorporation of piperazine-based structures. beilstein-journals.orgmdpi.com These catalysts are often advantageous due to their lower toxicity, stability in air and water, and the ability to perform reactions under mild conditions. beilstein-journals.orgconicet.gov.ar

Derivatives of piperazine (B1678402) have been effectively utilized as amine-based organocatalysts. For instance, silica-immobilized piperazine has demonstrated notable activity in aldol-type carbon-carbon bond formation reactions. conicet.gov.ar This approach not only provides high yields but also simplifies work-up procedures and allows for catalyst recovery and reuse. conicet.gov.ar In one study, immobilized piperazine was successfully used in the synthesis of purine (B94841) and pyrimidine (B1678525) acyclic nucleoside analogues, highlighting its utility in pharmaceutical synthesis. conicet.gov.ar

Furthermore, piperazine itself can act as an efficient organocatalyst in multicomponent reactions. For example, it has been employed in the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives in aqueous media, demonstrating its effectiveness under green chemistry conditions. clockss.org The optimization of reaction parameters, such as catalyst concentration and temperature, has been shown to significantly improve reaction yields. clockss.org

The development of chiral organocatalysts has enabled the synthesis of enantiomerically enriched products, which is of great importance in the pharmaceutical industry. mdpi.commdpi.com Cinchona alkaloids, which contain a piperidine-like core, are a prominent class of organocatalysts used in asymmetric synthesis. mdpi.comnih.gov While not a direct derivative of 1,4-piperazinediethanamine, the principles of their catalytic activity, often involving the formation of iminium ions or hydrogen bonding interactions, provide a framework for the design of new chiral piperazine-based catalysts. sigmaaldrich.com

Ligand-Based Catalysis with Metal Complexes

The nitrogen atoms in the 1,4-piperazinediethanamine scaffold make it an excellent ligand for coordinating with a variety of metal ions. rsc.org These metal complexes have shown significant catalytic activity in a range of organic transformations. rsc.orgresearchgate.net The versatility of the piperazine core allows for the synthesis of ligands with diverse steric and electronic properties, which in turn influences the catalytic performance of the resulting metal complexes. rsc.org

Copper complexes featuring piperazine-based ligands have been investigated for their catalytic activity. For instance, copper(II) complexes with tetradentate piperazine-based ligands have been shown to effectively cleave DNA, with the rate of cleavage being sensitive to the ligand framework. mdpi.com The catalytic rate constant of these complexes can be significantly enhanced compared to the uncatalyzed reaction. mdpi.com The mechanism of action can involve either oxidative or hydrolytic pathways, depending on the specific ligand structure. mdpi.com The ability to fine-tune the ligand environment is crucial for controlling the reactivity and selectivity of the metal center. nih.gov

Beyond copper, other transition metal complexes with piperazine-derived ligands have been explored for their catalytic potential. nih.gov The nature of the metal-ligand bond, whether it be a strong σ-donating interaction or involving metal-ligand cooperation, plays a critical role in the catalytic cycle. nih.gov These complexes have been applied in reactions such as hydrosilylation and Suzuki coupling. nih.gov Chiral-at-metal complexes, where the stereochemistry is defined at the metal center, offer another avenue for asymmetric catalysis, with the ligand architecture directing the stereochemical outcome of the reaction. rsc.org

| Catalyst System | Reaction Type | Key Findings |

| Silica-immobilized piperazine | Aldol-type C-C bond formation | High yields, catalyst recovery and reuse. conicet.gov.ar |

| Piperazine | Three-component cyclocondensation | Efficient synthesis of isoxazol-5(4H)-ones in water. clockss.org |

| Copper(II)-piperazine ligand complexes | DNA cleavage | Ligand structure influences cleavage rate and mechanism. mdpi.com |

| N-Heterocyclic Carbene-Copper(I) complexes | Various organic syntheses | Stable and highly active catalysts. beilstein-journals.org |

Role in Polymerization Catalysis

While the absence of vinyl groups in the piperazine molecule can limit its direct use in certain polymerization methods, its derivatives have been successfully incorporated into polymers with specific catalytic or functional properties. rsc.orgresearchgate.net The piperazine moiety can act as a structural component that influences the physical and chemical properties of the resulting polymer. nih.gov

Piperazine-based polymers have been synthesized and explored for various applications. For example, a piperazine-methacrylate monomer was synthesized and subsequently polymerized to create a multifunctional piperazine polymer. researchgate.net In another approach, 1,4-bis(methacryloyl)piperazine was synthesized and polymerized using an anionic polymerization technique catalyzed by a natural clay, showcasing a green synthesis route. researchgate.net The thermal properties and degradation behavior of such polymers have been characterized, providing insights into their stability and potential applications. researchgate.net

Furthermore, piperazine derivatives have been used as stabilizers in thermoplastic polymers, protecting them against degradation from heat, oxidation, and sunlight. google.com N,N'-di-(hydroxy-phenyl) derivatives of piperazine are one such class of compounds used for this purpose. google.com The incorporation of these piperazine derivatives can be achieved through various conventional methods during the polymer manufacturing process. google.com The interaction between piperazine derivatives and other components in a polymer blend, such as in polymer:fullerene solar cells, can also play a crucial role in the stability and performance of the material. acs.org

| Polymerization Method | Monomer/Derivative | Catalyst | Key Outcome |

| Anionic Polymerization | 1,4-bis(methacryloyl)piperazine | Maghnite-Na⁺ (natural clay) | Green synthesis of a poly(1,4-bis(methacryloyl)piperazine). researchgate.net |

| Solution Polymerization | Piperazine-methacrylate monomer | Azobis(2-methylpropionitrile) | Formation of a multifunctionalized piperazine polymer. researchgate.net |

Catalytic Reductive Cyclization

Catalytic reductive cyclization represents a powerful strategy for the synthesis of cyclic compounds, including those containing the piperazine ring. This methodology often involves the formation of new carbon-nitrogen bonds under reductive conditions, leading to the construction of the heterocyclic core.

A notable example is the assembly of piperazines from primary amines through a sequential double oximinoalkylation and reductive cyclization process. mdpi.com This method allows for the synthesis of 2-substituted and fused piperazine derivatives, which are valuable building blocks in medicinal chemistry. mdpi.com The proposed mechanism for this transformation involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then undergoes cyclization and subsequent reduction to yield the piperazine product. mdpi.com The stereochemical outcome of the reaction, often favoring the formation of cis-isomers, can be rationalized by the steric environment during the hydrogenation step. mdpi.com

The development of such catalytic methods provides efficient and atom-economical routes to complex piperazine structures that would be challenging to access through traditional synthetic approaches.

Advanced Spectroscopic and Analytical Characterization Techniques in 1,4 Piperazinediethanamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1,4-Piperazinediethanamine. irisotope.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that confirm the backbone structure and the positions of substituents. In ¹H NMR, the chemical shift, integration, and splitting patterns of the proton signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For 1,4-Piperazinediethanamine, distinct signals are expected for the protons on the piperazine (B1678402) ring and the ethanamine side chains.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. irisotope.com Since the natural abundance of ¹³C is low, spectra are typically recorded with broadband proton decoupling, resulting in a single peak for each unique carbon atom. ceitec.cz This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR are sensitive to the hybridization and bonding environment of the carbon atoms.

Interactive Data Table: Predicted NMR Data for 1,4-Piperazinediethanamine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine Ring (-CH₂-) | ~2.5 (multiplet) | ~54 |

| Ethanamine (-CH₂-N) | ~2.6 (triplet) | ~58 |

| Ethanamine (-CH₂-NH₂) | ~2.8 (triplet) | ~40 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To gain deeper structural insights, researchers employ advanced NMR techniques. manchester.ac.uk Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between atoms. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For 1,4-Piperazinediethanamine, COSY spectra would show correlations between the protons on the piperazine ring and the adjacent protons of the ethanamine side chains.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates proton signals with the directly attached carbon-13 signals. monash.edu This is crucial for unambiguously assigning the ¹H and ¹³C resonances. youtube.com

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. chem-soc.sioulu.fi This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. nih.gov By analyzing the ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) spectra, researchers can identify different polymorphs of 1,4-Piperazinediethanamine and gain insights into their distinct packing arrangements and intermolecular interactions. nih.gov The development of high-speed magic-angle spinning has made ¹H detection in the solid state more advantageous, reducing sample requirements and measurement times. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These methods are complementary and provide a characteristic fingerprint of the compound, allowing for functional group identification and conformational analysis. acs.org

Functional Group Analysis and Conformational Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com The IR spectrum of 1,4-Piperazinediethanamine would exhibit characteristic absorption bands for the N-H stretching of the primary amine groups, C-H stretching of the alkyl chains, and C-N stretching vibrations. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly useful for studying symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. americanpharmaceuticalreview.com

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of 1,4-Piperazinediethanamine. acs.org Subtle shifts in the vibrational frequencies can indicate different conformational isomers, as the vibrational modes are sensitive to the molecule's three-dimensional shape. googleapis.comdiamond.ac.uk

Interactive Data Table: Characteristic Vibrational Frequencies for 1,4-Piperazinediethanamine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 | IR, Raman |

| N-H Bend (Scissoring) | 1590-1650 | IR | |

| Alkane (C-H) | C-H Stretch | 2850-2960 | IR, Raman |

| C-H Bend | 1350-1470 | IR | |

| Amine (C-N) | C-N Stretch | 1020-1250 | IR, Raman |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netlibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net For 1,4-Piperazinediethanamine (C₈H₂₀N₄), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. monash.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of 1,4-Piperazinediethanamine, characteristic fragmentation would involve the cleavage of the C-C and C-N bonds of the ethanamine side chains and the piperazine ring. xml-journal.netmiamioh.edu The analysis of these fragment ions helps to piece together the molecular structure. Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are particularly powerful for separating and identifying impurities in peptide drugs and could be applied to analyze the purity of 1,4-Piperazinediethanamine. nih.govmdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of 1,4-Piperazinediethanamine, MS/MS can provide valuable information about its fragmentation pathways, aiding in its identification and characterization, particularly in complex matrices.

When subjected to collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule of 1,4-Piperazinediethanamine, [M+H]⁺, is expected to undergo fragmentation at its most labile bonds. The piperazine ring and the ethylamine (B1201723) side chains offer several potential cleavage sites.

A primary fragmentation pathway likely involves the cleavage of the C-C bond between the piperazine ring and the ethanamine side chain. This would result in the formation of a characteristic piperazine-containing fragment ion. Another probable fragmentation involves the loss of an amino group from the ethanamine side chain. The fragmentation pattern can be influenced by the collision energy and the specific type of mass spectrometer used.

While specific, detailed fragmentation studies exclusively on 1,4-Piperazinediethanamine are not extensively documented in the readily available literature, the fragmentation of similar piperazine derivatives has been studied. For instance, the analysis of related compounds often shows characteristic losses corresponding to the side chains and fragmentation of the piperazine ring itself. In the context of degradation studies of similar amines, mass spectrometry is a key analytical tool. utexas.edu

Table 1: Predicted Major Fragment Ions of 1,4-Piperazinediethanamine in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| [M+H]⁺ | Ion resulting from cleavage of the ethylamine side chain | C₂H₆N |

| [M+H]⁺ | Ion resulting from the loss of an ammonia (B1221849) molecule | NH₃ |

| [M+H]⁺ | Fragment corresponding to the protonated piperazine ring | C₆H₁₅N₂ |

This table is predictive and based on general principles of mass spectrometry for similar compounds. Actual fragmentation patterns may vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For a compound like 1,4-Piperazinediethanamine, which contains amine functional groups, UV-Vis spectroscopy can be used for quantification and to gain insights into its electronic structure.

Saturated amines, such as the piperazine ring and the ethanamine side chains in 1,4-Piperazinediethanamine, typically exhibit absorption bands in the far UV region, which are often associated with n → σ* transitions of the non-bonding electrons on the nitrogen atoms. These transitions are generally of low intensity. The presence of two amine-containing side chains might lead to a slight bathochromic (red) shift or hyperchromic (increased intensity) effect compared to simpler piperazine derivatives.

In some applications, such as the analysis of lipid nanoparticles containing various compounds, UV-Vis spectroscopy is employed to quantify the components. google.com For instance, the concentration of a substance within a formulation can be determined by measuring its absorbance at a specific wavelength. google.com

Table 2: Expected UV-Vis Absorption Characteristics for 1,4-Piperazinediethanamine

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| n → σ* | < 240 | Amine groups |

Note: The exact λmax and molar absorptivity would need to be determined experimentally.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 1,4-Piperazinediethanamine, especially in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating components of a mixture. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of polar compounds like 1,4-Piperazinediethanamine.

In RP-HPLC, 1,4-Piperazinediethanamine, being a polar compound, would elute relatively quickly with a highly polar mobile phase. The separation can be optimized by adjusting the composition of the mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase can also significantly influence the retention time of this basic compound by affecting its degree of ionization.

RP-HPLC methods have been mentioned in the context of analyzing formulations containing various amine-containing compounds. trea.comgoogle.com For instance, a reverse-phase HPLC method for a related compound, N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine, uses a mobile phase of acetonitrile, water, and an acid modifier. sielc.com For mass spectrometry compatibility, volatile acids like formic acid are preferred over phosphoric acid. sielc.com

Table 3: Typical RP-HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Condition |

| Column | C18 or other suitable reversed-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a pH modifier (e.g., formic acid) |

| Detection | UV, Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its direct application to a polar and relatively high-boiling point compound like 1,4-Piperazinediethanamine can be challenging. The primary amino groups can lead to peak tailing and interaction with the stationary phase.